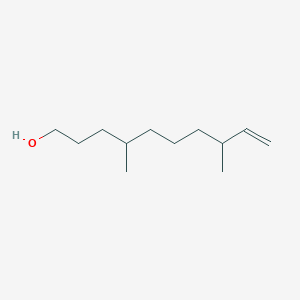![molecular formula C12H8S2 B14310502 Naphtho[2,1-b]thiophene-2-thiol CAS No. 110337-80-9](/img/structure/B14310502.png)
Naphtho[2,1-b]thiophene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]thiophene-2-thiol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene-2-thiol can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is one such method used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,1-b]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: 2-nitro, 2-bromo, and 2-acyl derivatives.
Applications De Recherche Scientifique
Naphtho[2,1-b]thiophene-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of naphtho[2,1-b]thiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]thiophene: Another thiophene derivative with a different sulfur atom position.
Benzo[b]naphtho[1,2-d]thiophene: A thiophene-fused aromatic system with unique photophysical properties.
Uniqueness: Naphtho[2,1-b]thiophene-2-thiol is unique due to its specific thiol group placement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives
Propriétés
Numéro CAS |
110337-80-9 |
|---|---|
Formule moléculaire |
C12H8S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
benzo[e][1]benzothiole-2-thiol |
InChI |
InChI=1S/C12H8S2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,13H |
Clé InChI |
BWBFGNKKDRNXOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(S3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


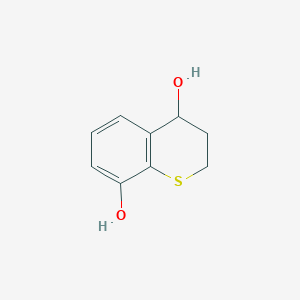
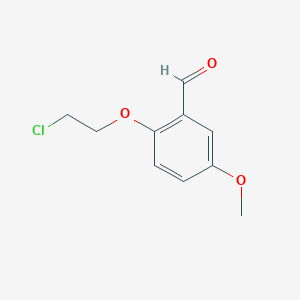
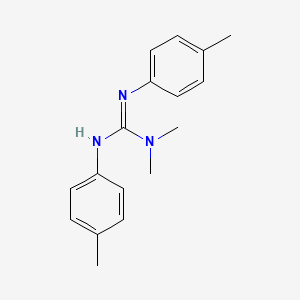

![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
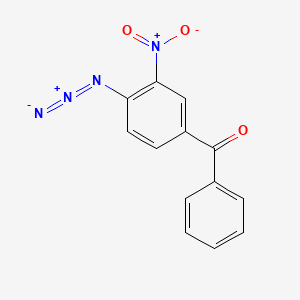
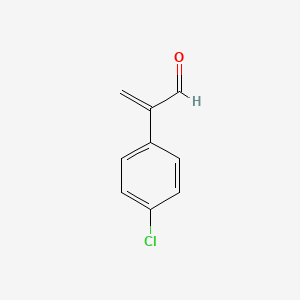
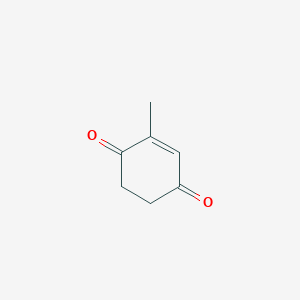
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

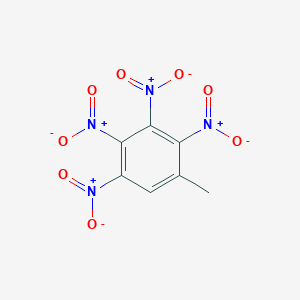
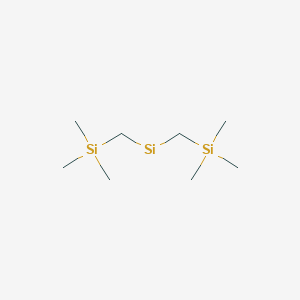
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
